molecular formula C12H15ClF2N2O B1148542 (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride CAS No. 135634-18-3

(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride

Cat. No. B1148542
Key on ui cas rn: 135634-18-3
M. Wt: 276.71
InChI Key:
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Patent
US07307168B2

Procedure details

A suspension of 11 g of 4-(2,4-difluoro-benzoyl)piperidine-oxime hydrochloride and 25 g of potassium hydroxide in 25 ml of water is heated to boiling with stirring for 2 hours. The reaction mixture is cooled to room temperature and extracted with toluene. The organic phase is dried over anhydrous sodium sulfate and evaporated in vacuo. The residual crude product is recrystallized from petroleum ether. Thus 7.1 g of the title compound are obtained. According to HPLC MS analysis the product contains 5% of 4-{6-[4′-(6′-fluoro-1′,2′-benzisoxazol-3′-yl)-piperidine-1′-yl]-1,2-benzisoxazol-3-yl}-piperidine, as a contamination (compound of the Formula VI).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.F[C:3]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:4]=1[C:5](=[N:12][OH:13])[CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.[OH-].[K+]>O>[F:18][C:16]1[CH:15]=[CH:14][C:4]2[C:5]([CH:6]3[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]3)=[N:12][O:13][C:3]=2[CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
Cl.FC1=C(C(C2CCNCC2)=NO)C=CC(=C1)F
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual crude product is recrystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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